3-Ethyl-2,3-dimethyl-3H-indole
Description
Structure
3D Structure
Properties
CAS No. |
1798-39-6 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-ethyl-2,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
LVCJOTSREMDVNB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Canonical SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Synonyms |
3-Ethyl-2,3-dimethyl-3H-indole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Ethyl 2,3 Dimethyl 3h Indole
Classical and Contemporary Approaches to 3H-Indole Skeleton Construction
The synthesis of the 3H-indole (or indolenine) framework, characterized by a disubstituted C3 position that interrupts the aromaticity of the pyrrole (B145914) ring, relies on several key synthetic transformations.
Fischer Indole (B1671886) Synthesis and its Adaptations for Substituted 3H-Indoles
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry for producing indoles from a (substituted) phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. mdpi.comwikipedia.org The reaction is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). mdpi.comwikipedia.org
The established mechanism proceeds through several key steps: mdpi.comwikipedia.orgresearchgate.net
Formation of a phenylhydrazone from the reaction of phenylhydrazine and a ketone or aldehyde.
Isomerization of the phenylhydrazone to its corresponding enamine (or 'ene-hydrazine') tautomer.
A rsc.orgrsc.org-sigmatropic rearrangement (akin to a Claisen rearrangement) of the protonated enamine, which forms a new carbon-carbon bond.
The resulting di-imine intermediate undergoes cyclization and elimination of an ammonia (B1221849) molecule to yield the aromatic indole.
To generate 3,3-disubstituted 3H-indoles, an unsymmetrical ketone is required as the carbonyl starting material. rsc.org For instance, the reaction of phenylhydrazine with isopropyl methyl ketone under acidic conditions yields 2,3,3-trimethyl-3H-indole. mdpi.comnih.gov The choice of acid catalyst can significantly influence the product distribution when using unsymmetrical ketones, potentially leading to mixtures of 1H-indole and 3H-indole isomers. rsc.org Studies have shown that the proportion of different isomers can vary depending on the acid concentration, such as with mixtures of phosphoric oxide in orthophosphoric acid. rsc.org
| Ketone Reactant | Hydrazine (B178648) Reactant | Primary Product | Reference |
|---|---|---|---|
| Isopropyl methyl ketone | o,m-Tolylhydrazine hydrochlorides | Methyl indolenines | mdpi.com |
| 2-Methylcyclohexanone (B44802) | o,p-Nitrophenylhydrazines | Nitroindolenines | mdpi.com |
| Isopropyl methyl ketone | Phenylhydrazine | 2,3,3-Trimethyl-3H-indole | rsc.org |
Iodine-Mediated Intramolecular Cyclization of Enamines for 3H-Indole Formation
A more contemporary, transition-metal-free approach to the 3H-indole skeleton involves the intramolecular cyclization of enamines mediated by molecular iodine (I₂). organic-chemistry.orgnih.govacs.org This method provides a powerful route to a variety of multifunctionalized 3H-indole derivatives in good to high yields. organic-chemistry.orgorganic-chemistry.org
The reaction typically involves heating an enamine substrate with elemental iodine and a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). organic-chemistry.orgacs.org A proposed mechanism suggests an initial oxidative iodination of the enamine to form an iodide intermediate. acs.org This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation, where the enamine double bond attacks the aromatic ring, leading to cyclization. acs.orgmdpi.com A final rearomatization step furnishes the 3H-indole product. acs.org This methodology has been shown to be effective for a wide range of enamine substrates, including those bearing both electron-donating and electron-withdrawing groups. organic-chemistry.orgacs.org For example, ethyl- and benzyl-substituted enamines have been successfully cyclized to their corresponding 3H-indoles, albeit in moderate yields. acs.org
Regioselective Alkylation of Dialkylindoles for 3,3-Dialkylated 3H-Indoles
While the direct alkylation of an unsubstituted indole typically occurs at the C3 position to form a 3-substituted 1H-indole, creating a 3,3-disubstituted 3H-indole via alkylation requires a different approach. bhu.ac.in One strategy involves the dearomatizing C3-alkylation of an already 3-substituted indole. organic-chemistry.org This process converts a 1H-indole into a 3H-indole (indolenine) by introducing a second substituent at the C3 position, creating a quaternary carbon center. organic-chemistry.org This transformation can be accomplished using reagents like N-indolyltriethylborate, which facilitates the reaction of 3-substituted indoles with alkyl halides under mild conditions to yield C3-quaternary indolenines. organic-chemistry.org Another method involves the palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles at the C2 position, which offers a route to 2-alkyl-1H-indoles but is distinct from the C3,C3-dialkylation needed for the target structure. organic-chemistry.org
Targeted Synthesis of 3-Ethyl-2,3-dimethyl-3H-indole
The most direct and logical synthetic route to this compound is through the Fischer indole synthesis. chemsynthesis.com This approach leverages the reaction between phenylhydrazine and an appropriate unsymmetrical ketone, specifically 3-methyl-2-pentanone.
The proposed reaction involves the acid-catalyzed condensation of phenylhydrazine with 3-methyl-2-pentanone. The initial formation of the phenylhydrazone is followed by tautomerization to the crucial ene-hydrazine intermediate. The subsequent rsc.orgrsc.org-sigmatropic rearrangement and cyclization with elimination of ammonia would lead directly to the desired this compound. The regioselectivity of the cyclization is directed by the structure of the ketone, leading to the specific substitution pattern on the 3H-indole ring.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| Phenylhydrazine | 3-Methyl-2-pentanone | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) with heating | This compound |
Green Chemistry Principles in 3H-Indole Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for indoles and other heterocycles. acs.org Traditional methods, like the Fischer synthesis, often rely on strong acids and high temperatures in volatile organic solvents. rsc.org Modern adaptations focus on improving the environmental footprint of these classic reactions.
Key green approaches include:
The use of heterogeneous solid acid catalysts that can be easily recovered and reused. researchgate.net
Employing alternative energy sources like microwave irradiation or ultrasound to shorten reaction times and improve yields. scientific.netorganic-chemistry.org
Developing solvent-free reaction conditions, such as mechanochemical grinding, which reduces waste and simplifies purification. rsc.orgmedcraveonline.com
Designing multicomponent reactions (MCRs) that combine multiple steps into a single pot, enhancing atom economy and efficiency. rsc.org
Utilization of Environmentally Benign Solvent Systems
A significant focus of green chemistry in indole synthesis is the replacement of conventional organic solvents with more sustainable alternatives. researchgate.net
Ionic Liquids (ILs) have emerged as promising media for the Fischer indole synthesis. thieme-connect.com These salts, which are liquid at or near room temperature, have negligible vapor pressure, reducing fugitive emissions and fire hazards. thieme-connect.com SO₃H-functionalized Brønsted acidic ionic liquids have been designed to act as both the solvent and the catalyst, streamlining the reaction process. scientific.netrsc.orgtandfonline.com In some cases, these reactions can be performed in water, further enhancing the green credentials of the method. scientific.netrsc.org
Deep Eutectic Solvents (DESs) represent another class of green solvents. core.ac.uk DESs are mixtures of two or more solid components (often naturally derived, like choline (B1196258) chloride, urea, or organic acids) that form a liquid at a specific composition. core.ac.ukresearchgate.net They are often biodegradable, inexpensive, and readily prepared. core.ac.ukknowledge-share.eu DESs based on choline chloride and zinc chloride have been successfully used as both the medium and Lewis acid catalyst for the Fischer indole synthesis, allowing for high yields and simple product isolation. rsc.orgcore.ac.uk Other DES systems, such as those made from L-tartaric acid and dimethylurea, have also been shown to facilitate Fischer indolization. researchgate.net
| Solvent Type | Example | Advantages | Reference |
|---|---|---|---|
| Ionic Liquid (IL) | [(HSO₃-p)₂im][HSO₄] in water | Acts as a recyclable catalyst; reaction in aqueous medium. | rsc.org |
| Ionic Liquid (IL) | Choline chloride·2ZnCl₂ | Acts as a stoichiometric Lewis acid; allows for product isolation by sublimation. | rsc.org |
| Deep Eutectic Solvent (DES) | Choline chloride/Oxalic acid | Biodegradable, reusable, efficient for one-pot synthesis. | tandfonline.com |
| Aqueous Medium | Water | Environmentally benign, replaces organic solvents. | researchgate.netrsc.org |
| Solvent-Free | Mechanochemical Grinding | Eliminates bulk solvent use, reduces waste, rapid reaction times. | rsc.orgmedcraveonline.com |
Advancements in Recyclable Catalytic Systems for this compound Synthesis Remain a Niche Area of Investigation
The development and application of recyclable catalytic systems for the specific synthesis of this compound is a highly specialized area within organic chemistry. Extensive searches of scientific literature and patent databases did not yield specific research findings or detailed data tables exclusively focused on the use of recyclable catalysts for the production of this particular compound.
The synthesis of substituted indoles, a broad class of compounds to which this compound belongs, has seen significant advancements in the use of green and sustainable methodologies, including recyclable catalysts. The Fischer indole synthesis is a cornerstone method for producing 2,3-disubstituted indoles and would be the logical pathway for synthesizing this compound from a substituted phenylhydrazine and 3-methyl-2-pentanone.
Research in this field has explored various recyclable catalytic systems to improve the environmental footprint and economic viability of indole synthesis. These include:
Brønsted Acidic Ionic Liquids: These have been employed as reusable dual solvent-catalysts in Fischer indole syntheses, demonstrating high yields and the potential for multiple recycling cycles. researchgate.netgoogle.com
Solid Acid Catalysts: Heterogeneous catalysts like polymer-bound resins and clays (B1170129) such as Montmorillonite have been utilized to facilitate the Fischer indole synthesis, allowing for easier separation and reuse. figshare.com
Metal-Based Catalysts: Nano-particle catalysts, particularly those based on palladium and copper, have been developed for various indole syntheses. organic-chemistry.org These catalysts are often supported on materials that allow for recovery and reuse.
Natural and Bio-Based Catalysts: Novel approaches have included the use of naturally derived materials, such as marine sponge skeletons combined with phosphoric acid, which act as effective and recyclable catalysts under solvent-free conditions.
While these developments are promising for the broader field of indole synthesis, the specific application and detailed performance data—such as catalyst loading, reaction conditions, yield, and recyclability for the synthesis of this compound—are not available in the public domain. The synthesis of this specific 3H-indole isomer, a less common structural motif compared to the corresponding 1H-indole, has been reported using traditional acid catalysts like acetic acid, but without a focus on catalyst recyclability. nih.gov
Therefore, while the principles of recyclable catalysis are well-established for indole derivatives, dedicated research on applying these systems to the synthesis of this compound is required to generate the specific data tables and detailed findings requested.
Mechanistic Investigations of Chemical Transformations Involving 3 Ethyl 2,3 Dimethyl 3h Indole
Elucidation of Reaction Mechanisms in 3H-Indole Functionalization
The functionalization of the 3H-indole core, such as in 3-Ethyl-2,3-dimethyl-3H-indole, proceeds through various mechanistic pathways depending on the reagents and reaction conditions. One prominent method involves the iodine-mediated intramolecular cyclization of enamines. acs.org A proposed mechanism for this transformation begins with the iodocyclization of the enamine's carbon-carbon double bond, which forms a three-membered iodonium (B1229267) intermediate. This is followed by an intramolecular electrophilic aromatic substitution, and subsequent elimination of hydrogen iodide under basic conditions to yield the 3H-indole. acs.org
However, alternative mechanisms have been considered. An oxidative iodination could generate an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts-type alkylation, followed by rearomatization to form the 3H-indole product. acs.org This pathway is supported by kinetic studies showing that electron-donating groups on the N-phenyl ring of the enamine precursor accelerate the reaction, which is consistent with a Friedel-Crafts aromatic alkylation. acs.org
The functionalization can also be achieved through dearomatization reactions. For instance, alkylative dearomatization using trichloroacetimidates activated by Lewis or Brønsted acids can lead to the synthesis of 2,3,3'-trisubstituted indolenine cores. syr.edu These reactions can be part of a cascade sequence, where dearomatization is the key step in forming more complex frameworks like pyrrolo[2,3-a]indoline structures. syr.edu
| Functionalization Method | Key Mechanistic Steps | Intermediate(s) | Driving Force |
| Iodine-Mediated Cyclization of Enamines | Iodocyclization, Intramolecular Electrophilic Aromatic Substitution, Elimination | Iodonium intermediate | Formation of stable aromatic 3H-indole |
| Oxidative Iodination/Friedel-Crafts Alkylation | Oxidative iodination, Intramolecular Friedel-Crafts alkylation, Rearomatization | Iodide intermediate | Rearomatization to aromatic system |
| Alkylative Dearomatization | Activation of trichloroacetimidate (B1259523), Nucleophilic attack by indole (B1671886), Dearomatization | Activated trichloroacetimidate complex | Formation of functionalized 3D structures |
Oxidative Pathways and Dimerization Mechanisms of 3-Hydroxy-3H-indolenines
The oxidation of indoles, including those that can form this compound derivatives, often proceeds through a 3-hydroxy-3H-indolenine intermediate. cdnsciencepub.comacs.org This intermediate is typically the first product of oxidation and exists in equilibrium with its tautomers, 3-indoxyl and 3-oxindole, in aqueous solutions. acs.org
Under certain conditions, particularly anaerobic, the oxidative pathway can lead to dimerization. researchgate.net A proposed mechanism for the dimerization of 3-hydroxy-2,3-dimethylindolenine, a closely related compound, involves the addition of its enamine tautomer to another molecule of the indolenine. cdnsciencepub.com This is followed by an intramolecular addition of a tertiary hydroxyl group in the resulting imine to form the dimer. cdnsciencepub.com The rate of this dimerization is influenced by dilution, as it is a bimolecular reaction. cdnsciencepub.com
The specific products of oxidation can be influenced by the reaction environment. For example, horseradish peroxidase (HRP)-mediated oxidation of 3-alkylindoles under aerobic conditions can lead to ring-opened products like o-acylformanilides and oxindoles. researchgate.net In contrast, under anaerobic conditions, the same reaction results in oxidative dimerization. researchgate.net This suggests a mechanism involving a one-electron oxidation to form an indole radical. This radical can then either dimerize (anaerobic) or react with oxygen (aerobic). researchgate.net
| Oxidative Condition | Intermediate | Proposed Mechanism | Major Product(s) |
| General Oxidation | 3-Hydroxy-3H-indolenine | Initial oxidation at C3 | 3-Hydroxy-3H-indolenine and tautomers |
| Anaerobic/Dimerization | Enamine tautomer of 3-hydroxyindolenine | Nucleophilic attack of enamine on indolenine, intramolecular cyclization | Dimer of 3-hydroxyindolenine |
| HRP-mediated (Aerobic) | Indole radical | One-electron oxidation, reaction with O₂ | o-Acylformanilides, Oxindoles |
| HRP-mediated (Anaerobic) | Indole radical | One-electron oxidation, dimerization | Anhydrodimers |
Electrophilic Aromatic Substitution and Nucleophilic Addition Mechanisms at the Indole Core
The indole nucleus is generally susceptible to electrophilic substitution, with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.org However, in 3H-indoles like this compound, the C3 position is already substituted, which alters the typical reactivity patterns. Electrophilic attack on the benzene ring portion of the indole generally occurs only after the N1, C2, and C3 positions are substituted. wikipedia.org An exception is under strongly acidic conditions that protonate C3, which can direct electrophilic attack to the C5 position. wikipedia.org
For 2,3-disubstituted indoles, which are precursors to 3H-indoles, regiodivergent alkylations can be achieved. For instance, the alkylation of 2,3-dimethylindole (B146702) with p-quinone methides can be directed to either the C6 or N1 position by tuning the solvent and catalyst. acs.org Mechanistic studies suggest that the N-alkylation product can be converted to the C6-alkylation product under specific conditions, indicating that the C6-alkylated product is the thermodynamically more stable isomer, while the N-alkylated product is formed under kinetic control. acs.org
Nucleophilic addition reactions are also relevant to the chemistry of the 3H-indole core. The imine functionality (C=N bond) of the 3H-indole ring is susceptible to nucleophilic attack. For example, the C=N double bond of a 3H-indole derivative can be reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org
| Reaction Type | Reagents | Position of Attack | Controlling Factors |
| Electrophilic Aromatic Substitution | General Electrophiles | C3 (for 1H-indoles), C5 (under strong acid) | Substitution pattern, reaction conditions |
| Regiodivergent Alkylation | p-Quinone Methides, In(OTf)₃ | C6 or N1 | Solvent (Toluene for C6, THF for N1), Temperature |
| Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | C2 (of the C=N bond) | Choice of reducing agent |
Organocatalytic Reaction Pathways and Stereoselectivity in 3H-Indole Transformations
Organocatalysis has emerged as a powerful tool for transformations involving the 3H-indole scaffold, often providing high levels of stereoselectivity. researchgate.netsemanticscholar.org Chiral organocatalysts, such as those based on cinchona alkaloids, can be used in asymmetric reactions to produce enantiomerically enriched products. researchgate.net
One example is the organocatalytic asymmetric aza-Henry reaction of indolenines (3H-indoles) with nitromethane (B149229). researchgate.net Using a bifunctional Cinchona-alkaloid-based thiourea (B124793) organocatalyst, optically active 2-nitromethyl indolines can be synthesized with high yields and enantioselectivities. researchgate.net Computational studies suggest that an imine-iminium ion catalysis pathway is viable, where an acid co-catalyst is involved. The rate-determining step is the proton transfer from nitromethane to the imine, forming a nitronate-iminium ion-pair. The subsequent nucleophilic attack of the nitronate on the iminium ion determines the enantioselectivity of the reaction. researchgate.net
Organocatalysts can also mediate regiodivergent reactions. semanticscholar.org The choice of catalyst, solvent, additives, or temperature can direct the reaction towards different products. researchgate.netsemanticscholar.org For example, in cycloaddition reactions, different organocatalysts can lead to different regioisomers by stabilizing different zwitterionic intermediates. semanticscholar.org
The stereoselectivity in these reactions is a key feature. Organocatalysts create a chiral environment around the reacting molecules, directing the approach of the nucleophile or electrophile to one face of the substrate, thus leading to the preferential formation of one enantiomer or diastereomer. semanticscholar.orgau.dk
| Reaction Type | Organocatalyst | Key Mechanistic Feature | Stereochemical Outcome |
| Asymmetric aza-Henry Reaction | Cinchona-alkaloid-based thiourea | Imine-iminium ion catalysis, formation of nitronate-iminium ion-pair | High enantioselectivity (up to 94% ee) |
| Cycloaddition Reactions | Phosphines, DMAP | Formation of zwitterionic intermediates | Regio- and stereoselective formation of cycloadducts |
| General Asymmetric Transformations | Various chiral organocatalysts | Creation of a chiral environment | High enantio- and diastereoselectivity |
Advanced Spectroscopic and Diffractional Characterization of 3 Ethyl 2,3 Dimethyl 3h Indole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-ethyl-2,3-dimethyl-3H-indole derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC) NMR techniques are employed to provide a complete picture of the molecular framework. mdpi.com
In the ¹H NMR spectrum of this compound derivatives, characteristic signals corresponding to the various protons are observed. For instance, the aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the aliphatic protons of the ethyl and methyl groups resonate at higher field strengths. acs.orgscielo.br The chemical shifts and coupling patterns of these signals provide crucial information about the substitution pattern on the indole nucleus. For example, a study on 1-(2-carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide, a related indole derivative, showed aromatic protons in the range of δ 7.60-8.02 ppm, while the methyl and ethyl protons appeared at δ 1.53-2.87 ppm and δ 2.99-4.66 ppm, respectively. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. In a benzylsulfanyl-triazolyl-indole scaffold, the methylene (B1212753) carbon of the benzyl (B1604629) group was identified by a signal at 35.09 ppm, confirming its attachment to a sulfur atom. mdpi.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are often used to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com These advanced experiments are particularly valuable in the analysis of complex indole derivatives where spectral overlap in one-dimensional spectra can be a challenge. uchicago.edu
Table 1: Representative ¹H NMR Data for a this compound Derivative. (Note: This table is a generalized representation based on typical chemical shifts for similar structures and may not correspond to a single specific molecule.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.8 | Multiplet | - |
| Ethyl-CH₂ | ~2.5 | Quartet | ~7.5 |
| 2-Methyl-H | ~2.2 | Singlet | - |
| 3-Methyl-H | ~1.4 | Singlet | - |
| Ethyl-CH₃ | ~1.2 | Triplet | ~7.5 |
Table 2: Representative ¹³C NMR Data for a this compound Derivative. (Note: This table is a generalized representation based on typical chemical shifts for similar structures and may not correspond to a single specific molecule.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N | ~175 |
| Aromatic-C | 120 - 150 |
| C3 (quaternary) | ~55 |
| Ethyl-CH₂ | ~30 |
| 2-Methyl-C | ~20 |
| 3-Methyl-C | ~25 |
| Ethyl-CH₃ | ~12 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are pivotal for determining the molecular weight and elemental composition of this compound derivatives, as well as for elucidating their fragmentation pathways. acs.orgsemanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. uchicago.edumdpi.com
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a powerful technique renowned for its ultra-high mass resolving power and sub-part-per-million mass accuracy. nsf.gov This level of performance is essential for the analysis of complex mixtures containing indole derivatives, allowing for the confident assignment of elemental compositions to thousands of resolved mass spectral peaks. nsf.gov FT-ICR-MS has been successfully employed in the characterization of various nitrogen-containing compounds, including indoles and carbazoles, in complex matrices like bio-oil and petroleum products. nsf.govacs.orgresearchgate.net The technique's ability to provide detailed compositional information is invaluable for understanding the chemical makeup of these samples. nsf.gov In the analysis of monoterpene indole alkaloids, FT-ICR-MS has been used to obtain high-resolution product ions, aiding in the identification of their elemental compositions. frontiersin.org
Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) for Fragmentation Pathway Mapping
Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) is a highly sensitive and selective technique used for quantitative analysis and structural elucidation. nih.gov In this method, the first quadrupole (Q1) selects a specific precursor ion, which is then fragmented in the second quadrupole (q2, the collision cell). The resulting product ions are then analyzed by the third quadrupole (Q3). nih.gov This process, known as selected reaction monitoring (SRM), provides a high degree of specificity. nih.gov
The fragmentation patterns observed in MS/MS experiments offer valuable insights into the structure of the molecule. For indole derivatives, a common fragmentation pathway involves the neutral loss of the substituent at the 3-position. The collision-induced dissociation (CID) process can be controlled by varying the collision energy, leading to different degrees of fragmentation and providing more detailed structural information. nih.gov For instance, in the analysis of N2-ethyl-2'-deoxyguanosine, increasing the collision energy resulted in the formation of additional fragment ions, revealing more about the molecule's structure. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. pharmainfo.inekb.eg
In the FT-IR spectrum of this compound derivatives, characteristic absorption bands can be observed. For example, C-H stretching vibrations of aromatic and aliphatic groups typically appear in the region of 3100-2850 cm⁻¹. mdpi.compharmainfo.in The C=N stretching vibration of the indole ring is also a key diagnostic peak. ekb.eg Bending vibrations of methyl groups and C-N stretching vibrations can also be identified in the fingerprint region of the spectrum. pharmainfo.inekb.eg The precise positions of these bands can provide subtle information about the molecular environment and conformation. The synthesis of various indole derivatives has been confirmed using FT-IR, where the presence of characteristic peaks for groups like C=C, C-N, and C-O were identified. mdpi.compharmainfo.in
Table 3: Typical FT-IR Absorption Bands for this compound Derivatives.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| CH₃ Bending | ~1375 |
| C-N Stretch | 1350 - 1250 |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure. mdpi.com
For this compound derivatives that can be crystallized, single crystal X-ray diffraction analysis reveals the exact conformation of the molecule and how it packs within the crystal lattice. mdpi.com For example, the crystal structure of 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole showed that the molecule is planar, with the exception of the two methyl groups. researchgate.netresearchgate.net In another study on a benzylsulfanyl-triazolyl-indole scaffold, X-ray diffraction was used to confirm the molecular structure and analyze the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com The data obtained from X-ray diffraction, including unit cell dimensions and space group, are crucial for a complete structural characterization. nih.gov
Table 4: Illustrative Crystallographic Data for an Indole Derivative. (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.15 |
| b (Å) | 12.23 |
| c (Å) | 7.34 |
| β (°) | 99.33 |
| Volume (ų) | 1076.0 |
| Z | 4 |
Computational Chemistry and Theoretical Studies on 3 Ethyl 2,3 Dimethyl 3h Indole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometry, electronic structure, and reactivity of molecules like 3-Ethyl-2,3-dimethyl-3H-indole. Theoretical studies on similar heterocyclic systems often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. dergipark.org.trrsc.org
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are critical in determining a molecule's chemical reactivity and kinetic stability. rsc.orgrsc.org A smaller energy gap generally implies higher reactivity. dergipark.org.tr Reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from these FMO energies to quantify the molecule's reactivity. For related indole (B1671886) derivatives, FMO analysis has been used to understand charge transfer within the molecule. dergipark.org.tr
A hypothetical FMO analysis for this compound would provide the following data:
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and delocalization of electron density within a molecule. dergipark.org.tracs.org It provides a detailed picture of the Lewis-like chemical bonding and analyzes stabilizing interactions, such as hyperconjugation, arising from orbital overlaps. For similar molecular systems, NBO analysis has been used to evaluate the stability and the nature of intramolecular interactions. dergipark.org.tr
A detailed NBO analysis for this compound would quantify the key orbital interactions and their stabilization energies.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., GIAO NMR Shifts)
Quantum chemical methods are widely used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is a common approach for calculating NMR chemical shifts. dergipark.org.trrsc.org By comparing calculated shifts with experimental data, the structural assignment of a molecule can be confirmed. Such calculations have been successfully applied to a variety of heterocyclic compounds. madridge.org
A table of theoretically predicted versus experimental NMR shifts for this compound would be a valuable output of such a study.
| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
| C2 | Data not available | - |
| C3 | Data not available | - |
| C3a | Data not available | - |
| ... | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netfrontiersin.org The MEP surface displays the electrostatic potential, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For related indole structures, MEP analysis has been instrumental in identifying reactive centers. dergipark.org.trresearchgate.net
Solvation Models and Solvent Effects on Electronic and Photophysical Properties
The properties of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational studies to account for the effects of a solvent on the electronic and photophysical properties of a solute. dntb.gov.ua These models are crucial for accurately predicting properties like absorption spectra and dipole moments in solution. Studies on related compounds have shown that solvent polarity can affect electronic transitions. cdnsciencepub.com
Conformational Analysis and Energy Landscapes
Molecules with flexible groups, such as the ethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with their interconversion. researchgate.net Understanding the conformational preferences is essential as the biological activity and chemical reactivity of a molecule can depend on its three-dimensional structure.
Chemical Derivatization and Functionalization of 3 Ethyl 2,3 Dimethyl 3h Indole
Strategic C-C and C-N Bond Formations for Scaffold Modification
The modification of the 3H-indole core, such as in 3-ethyl-2,3-dimethyl-3H-indole, heavily relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental for expanding the molecular complexity and diversity of the parent structure.
One notable strategy involves the iodine-induced regioselective formation of C-C and C-N bonds on N-protected indoles. cas.cn This metal-free approach utilizes iodonium (B1229267), which triggers the attack of indoles or other nucleophiles, such as morpholine, on a 3-iodo-3H-indol-1-ium intermediate. cas.cn This method allows for the synthesis of 2,3'-biindoles and 4-(1H-indol-2-yl)morpholines in moderate to good yields under mild conditions. cas.cn The reaction is initiated by the formation of a 3-iodo-3H-indol-1-ium species, which then undergoes nucleophilic attack at the C2 position. cas.cn
Another significant approach is the manganese-catalyzed C-C and C-N bond formation using alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org This method has been successfully applied to the C3-alkylation of indoles by coupling 2-aminophenethanol with various benzyl (B1604629) alcohols, including heteroaromatic ones, to produce C3-alkylated indoles in good to excellent yields. beilstein-journals.org
Furthermore, the development of electrochemical oxidative coupling provides a metal-catalyst- and oxidant-free method for C-N bond formation between indole (B1671886) derivatives and azoles. researchgate.net This technique has been used for the C-2/C-3 amination of halo-indoles. researchgate.net The inherent reactivity of the 3H-indole system also allows for interruptions of classical reactions like the Fischer indolization to create 3,3-disubstituted indolenines. rsc.org
The formation of C-N bonds can also be achieved through the reaction of indole-3-carbinol (B1674136) in fungal cultures, leading to novel polyketide-indole hybrids. nih.gov In this process, cytochrome P450 enzymes are believed to play a role in the C-N bond formation. nih.gov
These strategic bond-forming reactions provide a powerful toolkit for the derivatization of the this compound scaffold, enabling the creation of a wide range of functionalized analogs.
Synthesis of Spirocyclic and Fused Heterocyclic Derivatives Incorporating the Indole Moiety
The synthesis of spirocyclic and fused heterocyclic derivatives from 3H-indoles, including analogs of this compound, represents a significant area of synthetic chemistry due to the prevalence of these motifs in natural products and pharmaceutically active compounds. beilstein-journals.orgmit.edu
Spirocyclic Derivatives:
Spiroindolenines, which feature a spirocyclic center at the C3 position of the indole ring, are a prominent class of compounds. Their synthesis is often challenging due to the potential for a rapid 1,2-migration to restore aromaticity. rsc.org Several strategies have been developed to overcome this, including:
Interrupted Fischer Indolization: This method allows for the synthesis of 3,3-disubstituted indolenines. rsc.orgresearchgate.net
Dearomatization Reactions of Indoles: This is a popular route for creating spiro-heterocyclic indolenines. beilstein-journals.org Silver(I)-catalyzed dearomatization of alkyne-tethered indoles provides a divergent pathway to either spirocyclic indolenines or carbazoles from a common precursor. acs.org
Condensation Reactions: These reactions provide another avenue for the synthesis of spirocyclic indolenines. researchgate.net For instance, the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives yields spiro[indole-pyrrolidine] derivatives. nih.gov
Cascade Reactions: A novel synthesis of C2-spiroindoline derivatives involves a rhodium(III)-catalyzed cascade reaction of 2-aryl-3H-indoles with cyclopropanols. sioc-journal.cn
Halogen Atom Transfer Radical Cyclization: This copper-catalyzed reaction of N-(indolylmethyl)trichloroacetamides leads to the formation of 3,3-spiro-3H-indoles. rsc.org
Multicomponent Reactions: A visible-light-mediated one-pot multistep synthesis has been developed for spiro[indole-isoquinolines]. beilstein-journals.org
A versatile method for synthesizing spirocyclic pyrrolidinoindolines involves treating N-acyltryptamines with a combination of trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. This generates persistent spiroindoleninium ions that can be trapped by nucleophiles at the C2 position. mit.edu
Fused Heterocyclic Derivatives:
The fusion of other heterocyclic rings to the indole moiety leads to a diverse range of structures. For example, 3H-indole N-oxides can react with acetylenecarboxylic esters to form oxazolo[3,2-a]indoles, pyrrolo[1,2-a]indoles, and azepino[1,2-a]indoles through skeletal rearrangements. rsc.org The synthesis of various fused heterocyclic compounds, such as pyridopyrimidines and pyrazolopyranopyrimidines, has also been explored for their potential as enzyme inhibitors. nih.gov Furthermore, multicomponent reactions of indoles have been utilized to synthesize a variety of fused systems, including dihydrocoumarins and quinolines. rsc.org
The development of these synthetic methodologies provides access to a wide array of complex spirocyclic and fused heterocyclic derivatives based on the 3H-indole scaffold, opening up avenues for the discovery of new bioactive molecules.
Preparation of Functionalized 3H-Indolium Salts and Advanced Precursors
The preparation of functionalized 3H-indolium salts is a critical step in the synthesis of a variety of compounds, including polymethine dyes and photochromic spiroindolines. sci-hub.se These salts serve as important precursors for further chemical transformations.
A common and effective method for synthesizing 3H-indolium salts is the Fischer indolization. A one-pot synthesis has been developed that combines nitrosation, reduction, hydrazone formation, and Fischer indolization, starting from N-substituted anilines and α-branched ketones. sci-hub.se This method avoids the isolation of intermediates and produces well-crystallized salts. sci-hub.se
Alkylation of 2,3,3-trimethylindolenine (B142774) derivatives is another widely used approach. For instance, 1-[3-S-Acetylthiopropyl]-2,3,3-trimethyl-5-sulfo-3H-indolium, inner salt, can be synthesized by heating 2,3,3-trimethyl-5-sulfo-3H-indolium, potassium salt with 3-bromo-1-thioacetylpropane. google.com Similarly, reaction of 2,3,3-trimethylindolenine with 1,3-diiodopropane (B1583150) followed by treatment with thiourea (B124793) yields 1-[3-Isothiouronylpropyl]-2,3,3-trimethyl-3H-indolium Iodide. google.com Microwave-assisted synthesis has also been employed for the efficient preparation of various N-substituted 2,3,3-trimethyl-5-sulfo-3H-indolium salts from potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and the corresponding alkyl halides. nih.govmdpi.com
| Indolium Salt | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1-[3-S-Acetylthiopropyl]-2,3,3-trimethyl-5-sulfo-3H-indolium, inner salt | 2,3,3-trimethyl-5-sulfo-3H-indolium, potassium salt and 3-bromo-1-thioacetylpropane | Heat at 165 °C | google.com |
| 1-[3-Isothiouronylpropyl]-2,3,3-trimethyl-3H-indolium Iodide | 2,3,3-trimethylindolenine and 1,3-diiodopropane, followed by thiourea | Heat at 60 °C | google.com |
| 1,2,3,3-Tetramethyl-5-sulfo-3H-indolium | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and Iodomethane | Microwave irradiation at 130 °C | mdpi.com |
| 1-Ethyl-2,3,3-trimethyl-5-sulfo-3H-indolium | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and Iodoethane | Microwave irradiation | nih.gov |
Furthermore, 3-arylidene-3H-indolium salts, which are valuable intermediates, can be prepared through the acid-catalyzed condensation of indoles with aryl aldehydes. nih.gov These salts can then be used in multicomponent reactions. For example, their reaction with isocyanides and alcohols yields alkyl aryl(indol-3-yl)acetimidates. nih.govkuleuven.beresearchgate.net
The synthesis of these functionalized 3H-indolium salts and their precursors provides a versatile platform for the development of a wide range of more complex indole-based molecules.
Targeted Reductions and Oxidations in 3H-Indole Chemistry
Targeted reduction and oxidation reactions are crucial for manipulating the 3H-indole core, such as that in this compound, to access different oxidation states and create diverse molecular architectures.
Reductions:
The reduction of the C=N bond in 3H-indoles to form indolines is a significant transformation. An enantioselective Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides an efficient, metal-free method to produce optically active indolines with high enantioselectivities. organic-chemistry.org This methodology has been shown to be effective for a range of 2-aryl-substituted 3H-indoles. organic-chemistry.org More recently, this approach has been extended to the transfer hydrogenation of 3,3-difluoro-3H-indoles, yielding chiral 3,3-difluoroindolines. nih.govresearchgate.net
A single-operation deracemization of 3H-indolines has been achieved through an asymmetric redox approach. nih.gov This process involves the simultaneous presence of a phosphoric acid catalyst, an oxidant, and a reductant, enabled by phase separation, to yield highly enantioenriched starting materials. nih.gov The reduction of indoles can also be achieved using hydroboranes, where the reaction can proceed through a 3H-indole-BH3 complex. cardiff.ac.uk
Oxidations:
The electron-rich nature of the indole ring system makes it susceptible to oxidation. wikipedia.org Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org The oxidation of 3H-indoles is a key step in some synthetic sequences. For example, 3H-indole N-oxides, which are precursors for various fused heterocycles, are prepared by the m-chloroperbenzoic acid oxidation of the corresponding indoline (B122111). rsc.org
The oxidation of 2-substituted 3-benzylindoles has been studied as a model for alcohol dehydrogenase. acs.org Additionally, lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides, followed by a Staudinger reduction, provides an efficient route to functionalized 3H-indoles. acs.org The oxidation of unactivated anilines can generate N-aryl nitrenoid intermediates, which can undergo C-N bond formation to yield spirocyclic or fused bicyclic 3H-indoles. uic.edu
| Transformation | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | 2-Aryl-3H-indoles | Chiral Brønsted acid, Hantzsch ester | Optically active indolines | organic-chemistry.org |
| Asymmetric Reduction | 3,3-Difluoro-3H-indoles | Chiral phosphoric acid, Hantzsch ester | Chiral 3,3-difluoroindolines | nih.gov |
| Oxidation | Indoline | m-Chloroperbenzoic acid | 3H-Indole N-oxide | rsc.org |
| Oxidation/C-N Formation | 2-Substituted unactivated anilines | PIFA, trifluoroacetic acid | Spirocyclic or fused bicyclic 3H-indoles | uic.edu |
These targeted redox manipulations are essential tools for the synthetic chemist, allowing for the controlled interconversion between different indole-based scaffolds and the introduction of new functionalities.
Multi-component Reactions for Diversification of this compound Analogs
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. arkat-usa.org The 3H-indole scaffold, including analogs of this compound, is a valuable building block in such reactions, leading to a wide array of complex heterocyclic structures. rsc.org
One notable example is the three-component reaction of 3-arylidene-3H-indolium salts, isocyanides, and alcohols. nih.govkuleuven.be This reaction provides a novel route to alkyl aryl(indol-3-yl)acetimidates in moderate to very good yields. nih.gov A subsequent four-component, one-pot synthesis starting from N-alkylindoles, aromatic aldehydes, isocyanides, and alcohols has also been developed. nih.gov If water is present, the reaction between 3-arylidene-3H-indolium salts and isocyanides can lead to the formation of aryl(indol-3-yl)acetamides. nih.govkuleuven.be
The Ugi-type three-component reaction is another versatile MCR involving 3H-indole precursors. A visible light-mediated, one-pot, four-step synthesis of spiro[indole-isoquinolines] utilizes an Ugi-type reaction between an iminium species, an isocyanide, and an electron-rich aniline (B41778) to form an α-aminoamidine intermediate. beilstein-journals.org
Isatins, which are related to the indole core, are frequently used in MCRs to generate spirooxindole derivatives. uc.pt For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and amino acids, with various dipolarophiles is a common strategy to produce spirooxindole-pyrrolidine hybrids. uc.pt
Furthermore, multicomponent reactions have been employed to synthesize a variety of other indole-containing heterocycles. These include the synthesis of dihydrocoumarins and quinolines from the reaction of indoles, α-oxoketene dithioacetals, and aldehydes. rsc.org The reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) yields 6-indolylpyridine-3-carbonitrile derivatives. rsc.org
The application of MCRs to the 3H-indole scaffold provides an efficient and atom-economical approach to construct diverse and complex molecular libraries, which is of significant interest in drug discovery and materials science. nih.gov
Photophysical Properties and Optoelectronic Applications of 3 Ethyl 2,3 Dimethyl 3h Indole Derivatives
Absorption and Emission Spectroscopy of 3H-Indole Chromophores
The 3H-indole core acts as a fundamental chromophore, with its absorption and emission characteristics being highly dependent on the substituents attached to the indole (B1671886) ring system. Generally, indole derivatives exhibit absorption maxima in the ultraviolet region, typically around 270 nm, and emit fluorescence at approximately 355 nm in aqueous solutions. nih.gov However, the introduction of various functional groups can significantly alter these properties.
For instance, styryl-indole dyes, which incorporate a styryl group, show varied emission shifts and quantum yields depending on whether electron-donating or electron-withdrawing groups are present. nih.gov The first electronic transition in many substituted 3H-indole molecules is of a π-π* nature in both absorption and fluorescence. cdnsciencepub.com
The absorption and emission spectra of these compounds are key to understanding their electronic structure and potential applications. For example, the overlap between the emission spectrum of a donor molecule and the absorption spectrum of a 3H-indole derivative is a prerequisite for photoinduced energy transfer. pku.edu.cn
Table 1: Representative Absorption and Emission Data for 3H-Indole Derivatives
| Compound Type | Solvent | Absorption Max (λ_max,abs) (nm) | Emission Max (λ_em) (nm) | Source(s) |
| Indole Derivatives (general) | Aqueous | ~270 | ~355 | nih.gov |
| Indolylmalonamides | - | - | ~420 | nih.gov |
| 1,1,2-Trimethyl-1H-benzo[e]indole based semisquaraines | - | 437-444 | 469-493 | sci-hub.se |
| N-alkyl indole-substituted TCBDs | CH2Cl2 | 352-387 (λ_max,1), 395-442 (λ_max,2) | - | acs.org |
| N-alkyl indole-substituted TCNQ adducts | CH2Cl2 | 402-434 (λ_max,1), 612-658 (λ_max,2) | - | acs.org |
| Kaede-like chromophore (acidic form) | Water | 430 | - | nih.gov |
| Kaede-like chromophore (basic form) | Water | 490 | - | nih.gov |
Solvatochromism and Environmental Sensitivity of Photophysical Behavior
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many 3-ethyl-2,3-dimethyl-3H-indole derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The magnitude of the solvatochromic shift can provide insights into the change in dipole moment upon excitation. cdnsciencepub.com
For many 3H-indole derivatives, the excited state is more polar than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. cdnsciencepub.comnih.gov This sensitivity to the local environment makes these compounds useful as fluorescent probes to study microheterogeneous systems like micelles and biological membranes. cdnsciencepub.compku.edu.cn
For example, a study on a phenothiazine (B1677639) derivative incorporating a 3H-indole moiety showed that the emission spectra were strongly dependent on the solvent's polarity in terms of both wavelength and intensity, with the Stokes shift increasing in more polar solvents. researchgate.net This positive solvatochromism is a common characteristic of molecules exhibiting intramolecular charge transfer. researchgate.net The photophysical behavior of spiropyran derivatives containing an indoline (B122111) component also demonstrates significant solvatochromism. researchgate.net
Aggregation-Induced Emission (AIE) and Viscosity-Sensitive Fluorescence Phenomena
While many chromophores experience quenching of their fluorescence upon aggregation, a class of molecules, including some 3H-indole derivatives, exhibit an opposite phenomenon known as aggregation-induced emission (AIE). In AIE-active molecules, emission is weak in dilute solutions but becomes strong in the aggregated state or in viscous media. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org
Tetraphenylethylene (TPE) is a well-known AIE luminogen, and its derivatives often exhibit this property. nih.gov The propeller-like motion of the phenyl groups in TPE is hindered upon aggregation, leading to enhanced fluorescence. nih.gov This principle has been applied to design various AIE-active materials.
Furthermore, some 3H-indole derivatives act as fluorescent molecular rotors (FMRs), showing viscosity-sensitive emission enhancement. For instance, certain D-π-A type semisquaraines based on 1,1,2-trimethyl-1H-benzo[e]indole have demonstrated a significant increase in fluorescence intensity in highly viscous environments like methanol:glycerol mixtures. sci-hub.se This property is valuable for probing local viscosity in various systems, including biological environments. The mechanism behind AIE is generally understood as the suppression of non-radiative decay pathways, such as crossing a conical intersection, when molecular motion is restricted in the solid or aggregated state. pku.edu.cn
Intramolecular Charge Transfer (ICT) Characteristics in Substituted Systems
The introduction of electron-donating (D) and electron-accepting (A) groups into the 3H-indole scaffold can lead to molecules with significant intramolecular charge transfer (ICT) character in their excited state. In these D-π-A systems, photoexcitation promotes the transfer of an electron from the donor to the acceptor through a π-conjugated bridge. cdnsciencepub.com
The extent of ICT can be influenced by the nature of the donor and acceptor groups, as well as the polarity of the surrounding medium. cdnsciencepub.com A strong ICT is often associated with a large change in dipole moment upon excitation, leading to pronounced solvatochromism. researchgate.net In some cases, the excited state can relax through twisting, leading to a twisted intramolecular charge transfer (TICT) state, which can be non-emissive or emit at a different wavelength. cdnsciencepub.com However, studies on some constrained derivatives suggest that emission can also arise from a planar ICT (PICT) state. nih.gov
The ICT characteristics of these compounds are crucial for their applications in nonlinear optics and as sensitizers in solar cells. The efficiency of charge separation and subsequent processes is directly related to the ICT properties of the molecule. Theoretical calculations, such as density functional theory (DFT), are often employed to understand the ICT process and predict the photophysical properties of these molecules. researchgate.net
Advanced Materials and Optical Technologies Applications
The tunable photophysical properties of this compound derivatives make them promising candidates for a variety of advanced materials and optical technologies.
In dye-sensitized solar cells (DSSCs), a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov 3H-indole derivatives, particularly those with a D-π-A architecture, have been extensively investigated as metal-free organic sensitizers in DSSCs. rsc.orgresearchgate.net
The indole moiety often serves as the electron donor or part of the π-linker in these dyes. rsc.orgresearchgate.net The planarity and electron-rich nature of fused indole systems can promote a more prominent ICT transition, which is beneficial for the performance of the solar cell. rsc.org Squaraine dyes derived from 2,3,3-trimethyl-3H-indole-5-carboxylic acid are particularly noteworthy. The carboxylic acid group acts as an anchor, binding the dye to the TiO₂ surface and facilitating efficient electron injection. google.com The strong electron-withdrawing nature of moieties like cyanoacrylate, often used as acceptors, helps to broaden the absorption spectrum of the dye. rsc.org
Molecules with large changes in dipole moment upon excitation often exhibit significant third-order nonlinear optical (NLO) properties. The D-π-A design is a common strategy for creating chromophores with high NLO responses. acs.org The intramolecular charge transfer from the donor to the acceptor end of the molecule under an intense electric field, such as that from a laser, is the origin of this NLO activity. scribd.com
3H-indole derivatives have been incorporated into chromophores designed for NLO applications. acs.orgscribd.com The NLO properties, such as the nonlinear refractive index and nonlinear absorption coefficient, can be measured using techniques like the Z-scan method. scribd.com The magnitude of the NLO response is related to the molecular hyperpolarizability, which can be enhanced by increasing the strength of the donor and acceptor groups and extending the π-conjugation length. acs.org
Chemical Sensor Development
The unique electronic and photophysical properties of the 3H-indole scaffold make its derivatives promising candidates for the development of chemical sensors. Researchers have successfully synthesized various 3H-indole-based compounds that exhibit changes in their fluorescence or color upon interaction with specific analytes, enabling their use in detection and quantification.
A notable application is in the detection of ions. For instance, a fluorescent sensor based on 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide has been developed for the detection of cyanide ions. This sensor demonstrated a significant Stokes shift and high selectivity for cyanide over other anions. The sensing mechanism involves the formation of a stable complex between the sensor molecule and the cyanide ion, which can be confirmed through NMR and mass spectrometry analyses.
Another area of development is pH sensing. New derivatives of 3,3-dimethyl-2-styryl-3H-indole have been synthesized and proposed as effective pH sensors. google.com These dyes can be prepared through the condensation of corresponding 3H-indole chlorides with various benzaldehydes. The resulting styryl-indole derivatives can act as pH sensors or as intermediates for creating more complex dyes for monitoring pH in biological environments. google.com
Furthermore, 3H-indole derivatives have been incorporated into more complex supramolecular structures to create highly sensitive chemosensors. A chemosensor was developed by modifying a β-cyclodextrin with a substituted 3H-indole moiety, specifically mono-6-deoxy-(2-[(p-amino) phenyl]-3,3-dimethyl-5-carboxyl-3H-indole)-β-CD. pku.edu.cn Unlike many conventional sensors that show fluorescence quenching, this sensor, which adopts a rim-covering conformation, displays an increase in fluorescence intensity upon binding with guest molecules such as acyclic and adamantine compounds. pku.edu.cn This behavior is attributed to the transfer of the 3H-indole moiety into the chiral cavity of a native β-CD, altering its microenvironment and photophysical properties. pku.edu.cn
Table 1: Examples of 3H-Indole Derivative-Based Chemical Sensors
| Sensor Derivative Class | Target Analyte | Principle of Detection | Key Findings | Reference |
| 3H-Indolium Quaternary Salts | Cyanide Ions | Complex formation leading to changes in fluorescence. | Exhibits a large Stokes shift and high selectivity. | |
| 3,3-dimethyl-2-styryl-3H-indoles | pH | Protonation/deprotonation of the molecule altering its electronic structure and absorption/emission. | Can be used as direct pH sensors or as intermediates for other sensor dyes. | google.com |
| 3H-indole-modified β-cyclodextrin | Acyclic and Adamantine Molecules | Host-guest inclusion leading to increased fluorescence intensity. | The sensor adopts a rim-covering conformation, and its fluorescence increases upon guest binding. | pku.edu.cn |
Fluorescent Labels and Probes for Material Sciences
The intense fluorescence and photostability of many 3H-indole derivatives make them excellent candidates for fluorescent labels and probes in material sciences and biological imaging. These compounds, particularly cyanine (B1664457) and styryl dyes derived from 3H-indole precursors, are widely used due to their strong absorption and emission in the visible and near-infrared (NIR) regions.
Styryl-heterocycles based on the 3H-indole scaffold have demonstrated significant potential as fluorescent dyes. nih.gov The synthesis of 5-aryl-2-styryl-3,3-dimethyl-3H-indoles, for example, yields dyes whose optical properties can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov This tunability allows for the creation of probes with specific absorption and emission characteristics, with quantum yields ranging from negligible to very high. nih.gov Similarly, indolizine-based analogs, which share structural similarities, exhibit strong fluorescence in the blue-green region with quantum yields reaching up to 92%. rsc.org
Cyanine dyes derived from chiral 3-substituted 2,3-dimethyl-3H-indoles are another important class of fluorescent labels. google.com These dyes can be functionalized with reactive groups (e.g., carboxylic acids) that allow for covalent attachment to biomolecules, making them powerful tools for biological research. google.com Squaraine dyes, synthesized from indolenine precursors like 2,3,3-trimethylindolenine (B142774), have been developed as fluorescent probes for detecting biomacromolecules such as human serum albumin (HSA). uminho.pt
In the field of bio-imaging, NIR fluorescent probes are particularly valuable due to the reduced autofluorescence and deeper tissue penetration of NIR light. Lipophilic, NIR-emitting fluorophores based on the 3H-indole core have been synthesized for tracing tissue growth. nih.gov These dyes, such as those containing a 1,1-dimethyl-1H-benzo[e]indol-3-ium iodide structure, are designed for high stability and brightness, enabling long-term imaging applications. nih.gov The photophysical properties of these dyes are often rooted in efficient photoinduced energy transfer (PET) processes. For example, in supramolecular assemblies involving 3H-indole-modified cyclodextrins and naphthalene (B1677914) derivatives, a highly efficient energy transfer from the naphthalene donor to the 3H-indole acceptor has been observed and analyzed using Förster theory. pku.edu.cn
Table 2: Photophysical Data for Representative 3H-Indole-Based Fluorescent Probes
| Probe Derivative | Solvent/Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | Toluene | - | - | up to 92% | rsc.org |
| 11-benzyl-7-hydroxyisochromeno[4,3-b]indol-5-one | DCM | 382 | 496 | 42% | rsc.org |
| 2-([1,1′-biphenyl]-4-yl)-3,3-dimethyl-3H-indole derivative | Tetrahydrofuran | 362 | 430 | - | mdpi.com |
| Heptamethine cyanine dye (6g) | CDCl3 | - | - | - | mdpi.com |
| Heptamethine cyanine dye (6j) | CDCl3 | - | - | - | mdpi.com |
Catalysis and Reaction Engineering in 3 Ethyl 2,3 Dimethyl 3h Indole Synthesis and Modification
Organocatalytic Methodologies for Chiral 3H-Indole Derivatives
Organocatalysis has emerged as a powerful, metal-free approach for the asymmetric synthesis of chiral indole (B1671886) derivatives. organic-chemistry.org This strategy is particularly relevant for creating enantiomerically enriched 3H-indoles, which possess a stereogenic quaternary carbon center. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, and bifunctional organocatalysts, like those based on Cinchona alkaloids, are instrumental in this field. organic-chemistry.orgresearchgate.netbeilstein-journals.org
For instance, the enantioselective reduction of 2-substituted 3H-indoles to optically active indolines can be achieved with high efficiency using a chiral Brønsted acid and a Hantzsch ester as the hydrogen source. organic-chemistry.org This method avoids the use of transition metals and high pressures. organic-chemistry.org Similarly, chiral phosphoric acids can catalyze cascade reactions, such as the (4+2) and (4+3) cycloadditions of 2,3-indolyldimethanols, to construct complex fused-ring systems with high enantioselectivity. researchgate.net The design of novel chiral spirocyclic bisindole skeletons has also been accomplished using chiral phosphoric acid catalysis, highlighting the versatility of this approach in creating new catalyst backbones. wiley.com
The aza-Friedel–Crafts reaction, a key C-C bond-forming reaction, can be rendered highly enantioselective using chiral phosphoric acids to direct the addition of indoles to electrophiles like indolenines. beilstein-journals.org Bifunctional catalysts, such as squaramides and thioureas derived from quinidine, have proven effective in promoting asymmetric conjugate additions to create complex 3,3-disubstituted indolinones with excellent stereocontrol. researchgate.net These organocatalytic methods provide a robust platform for accessing a wide array of structurally diverse and optically active indole derivatives.
| Catalyst Type | Reaction | Key Features | Reported Efficiency |
|---|---|---|---|
| Chiral Phosphoric Acids (e.g., BINOL-derived) | Asymmetric Transfer Hydrogenation of 3H-Indoles | Metal-free, mild conditions, high enantioselectivity. organic-chemistry.orgbeilstein-journals.org | Up to 98% yield and 97% enantiomeric excess (ee). organic-chemistry.org |
| Cinchona Alkaloid-Based Thiourea (B124793) | Asymmetric aza-Henry reaction of indolenines | Bifunctional catalysis, good to high enantioselectivity. researchgate.netresearchgate.net | Up to 91% yield and 94% ee. researchgate.net |
| Chiral Squaramide | Asymmetric Conjugate Addition | High diastereoselectivity and enantioselectivity for creating vicinal quaternary-tertiary centers. researchgate.net | High yields with excellent stereoselectivities. researchgate.net |
| Chiral Amine (Iminium Catalysis) | Enantioselective Indole Alkylation | Effective for conjugate addition of indoles to α,β-unsaturated aldehydes. princeton.edu | Up to 97% ee. princeton.edu |
Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed Heck Reactions)
Transition metal catalysis is a cornerstone of modern organic synthesis and offers powerful tools for the functionalization of the indole core. Palladium-catalyzed reactions, particularly the Heck reaction, are widely employed for creating C-C bonds and introducing complexity to the indole scaffold. nih.govbeilstein-journals.org
The palladium-catalyzed Heck reaction can be used for the dearomatization of indoles, transforming the planar indole ring into a three-dimensional indoline (B122111) skeleton. rsc.orgresearchgate.net For example, an intramolecular Heck reaction has been developed to synthesize tetracyclic indolines with high diastereoselectivity. arabjchem.org Furthermore, a domino Heck/gem-difluorovinylation sequence allows for the synthesis of polycyclic indolines containing a 1,1-difluoroethylene unit. rsc.org The regioselectivity of these reactions can often be controlled by the choice of N-protecting group or directing groups. nih.govbeilstein-journals.org
Beyond palladium, other transition metals like rhodium and cobalt are also valuable. Rhodium(III) catalysts, for example, are effective in directing C-H functionalization and benzannulation of indoles to create fused polycyclic systems. nih.gov Cobalt(III) catalysis has been used for indolization with N-alkyl-N-arylhydrazines and for cross-dehydrogenative coupling to synthesize indoles. mdpi.com These methods provide efficient routes to complex, bio-inspired indole frameworks.
| Metal Catalyst | Reaction Type | Application in Indole Chemistry | Reference |
|---|---|---|---|
| Palladium (Pd) | Heck Reaction | Dearomatization of indoles, synthesis of polycyclic and spiro-indolines. rsc.orgresearchgate.netarabjchem.org | rsc.orgresearchgate.netarabjchem.org |
| Palladium (Pd) | Redox-Relay Heck Reaction | Enantioselective C2-alkylation of indoles. nih.gov | nih.gov |
| Rhodium (Rh) | C-H Functionalization/Annulation | Synthesis of indole-fused polycycles. nih.gov | nih.gov |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | Intramolecular synthesis of indoles from ortho-alkenylanilines. mdpi.com | mdpi.com |
| Copper (Cu) | Oxidative Cyclization | Synthesis of indoles from N-arylenamines. mdpi.com | mdpi.com |
Lewis Acid and Brønsted Acid Catalysis in Indole Cyclizations and Functionalizations
Acid catalysis is fundamental to many classical and modern methods for indole synthesis, including the Fischer indole synthesis, which is a robust method for producing indoles from phenylhydrazines and carbonyl compounds. wikipedia.orgbyjus.com Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can effectively catalyze this reaction. wikipedia.orgtestbook.comrsc.org
Lewis acids are particularly effective in promoting the cyclization of various precursors to form the indole ring. For instance, Lewis acids like BF₃·Et₂O and TiCl₄ can catalyze the intramolecular cyclization of methyl phenyldiazoacetates bearing an ortho-imino group to yield 2,3-substituted indoles in quantitative yields under mild conditions. organic-chemistry.orgnih.govscispace.com This method involves the activation of the imine by the Lewis acid, facilitating an electrophilic attack to form a diazonium ion intermediate, which then leads to the indole product. nih.gov The direct dialkylation of 2-substituted indoles to form 3,3-dialkyl indolenines can also be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of the Lewis acid TMSOTf. mdpi.com
Brønsted acids are widely used for the functionalization of the indole core. They can catalyze the remote C6-functionalization of 2,3-disubstituted indoles, a challenging transformation due to the inherent reactivity of the C2 and C3 positions. nih.govfrontiersin.org For example, p-toluenesulfonic acid (PTSA) can promote the selective reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters at the C6 position. nih.govfrontiersin.org Brønsted acids also catalyze the alkylation of indoles with propargylic alcohols, providing a regioselective synthesis of 3-propargylated indoles. researchgate.net In some cases, cooperative catalysis using both a Lewis acid and a chiral Brønsted acid can achieve high enantioselectivity in reactions like the Nazarov cyclization of indole enones. rsc.orgrsc.org
| Catalyst Type | Reaction | Substrates | Key Outcome |
|---|---|---|---|
| Lewis Acids (e.g., BF₃·Et₂O, ZnCl₂) | Fischer Indole Synthesis | Phenylhydrazones | Formation of the indole ring. wikipedia.orgtestbook.com |
| Lewis Acids (e.g., Cu(OTf)₂, SnCl₄) | Intramolecular Cyclization | Methyl phenyldiazoacetates with ortho-imino groups | Quantitative yields of 2,3-substituted indoles. organic-chemistry.orgnih.gov |
| Brønsted Acids (e.g., PTSA) | Remote C6-Functionalization | 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters | Selective C6-alkylation with good yields. nih.govfrontiersin.org |
| Brønsted Acids (e.g., CSA) | C3-Arylation | 2-indolylmethanols and guaiazulene | High yields of C3-functionalized indoles. rsc.org |
| Lewis Acid (ZnCl₂) + Chiral Brønsted Acid | Nazarov Cyclization | Indole enones | Enantioselective synthesis of cyclopenta[b]indoles. rsc.orgrsc.org |
Base-Catalyzed Processes for Indole Functionalization
Base-catalyzed reactions provide a complementary, often metal-free, approach to the functionalization of indoles. bohrium.com These methods are particularly effective for reactions involving the indole nitrogen (N-functionalization) or for promoting condensations at the C3 position. mdpi.comrsc.org
A simple base like potassium carbonate (K₂CO₃) can efficiently catalyze the nucleophilic addition of indoles to vinylene carbonate, leading to N-functionalized products in high yields. mdpi.comresearchgate.net This reaction proceeds by deprotonation of the indole N-H to generate a more nucleophilic indole anion. mdpi.com Similarly, bases like DABCO, often used in conjunction with phase-transfer catalysts like β-cyclodextrin, can facilitate one-pot sequential reactions involving Knoevenagel condensation followed by Michael addition of the indole nucleophile to form 3-substituted indoles. rsc.org
Heterogeneous base catalysts, such as alkaline-functionalized chitosan, have also been developed for the synthesis of 3-substituted indole derivatives through the condensation of indoles, aldehydes, and malononitrile. rsc.org These catalysts offer the advantages of easy separation and potential for recycling, aligning with the principles of green chemistry.
| Base Catalyst | Reaction Type | Key Application | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Nucleophilic Addition | Regioselective N-functionalization of indoles with vinylene carbonate. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| DABCO / β-cyclodextrin | One-pot Condensation/Michael Addition | Synthesis of 3-substituted indoles from indoles, aldehydes, and active methylene (B1212753) compounds. rsc.org | rsc.org |
| Alkaline-functionalized Chitosan | Knoevenagel Condensation | Heterogeneous catalysis for the synthesis of 3-substituted indole derivatives. rsc.org | rsc.org |
Design and Application of Heterogeneous and Homogeneous Catalytic Systems
The choice between a homogeneous and a heterogeneous catalytic system is a critical aspect of reaction engineering for indole synthesis. Homogeneous catalysts, which are in the same phase as the reactants, generally offer high activity and selectivity due to well-defined active sites and good substrate accessibility. rsc.org The transition metal complexes and organocatalysts discussed in the preceding sections are typically examples of homogeneous systems. researchgate.netbeilstein-journals.org
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, most notably ease of separation from the reaction mixture and the potential for catalyst recycling. rsc.orgresearchgate.net This is crucial for sustainable and cost-effective large-scale production. Examples in indole chemistry include ruthenium nanocatalysts for C-H alkenylation, alkaline-functionalized chitosan, and metal ions supported on porous materials like MCM-41. rsc.orggrowingscience.combeilstein-journals.org
Distinguishing between true heterogeneous catalysis and catalysis by leached homogeneous species is a persistent challenge. acs.orgrsc.org Studies involving kinetic analysis, three-phase tests, and analysis of the reaction mixture for metal leaching are essential to confirm the nature of the active catalytic species. beilstein-journals.orgacs.org For example, research on the "ligandless" C-H arylation of indole with aryl halides has shown that the reaction mechanism can shift between homogeneous and heterogeneous pathways depending on the specific catalyst precursor and reaction conditions. acs.orgrsc.org The development of robust heterogeneous catalysts that resist leaching and deactivation is a key goal in catalysis research, aiming to combine the high efficiency of homogeneous systems with the practical benefits of heterogeneous ones. researchgate.netbeilstein-journals.org
| Catalytic System | Examples in Indole Chemistry | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Pd(OAc)₂, [RhCp*Cl₂]₂, Chiral Phosphoric Acids | High activity and selectivity, well-defined active sites, mild reaction conditions. nih.govrsc.org | Difficult to separate from product, catalyst recycling is challenging. rsc.org |
| Heterogeneous | Ruthenium Nanoparticles, Cu(II) on MCM-41, Functionalized Chitosan | Easy separation and recyclability, enhanced stability, suitable for continuous flow processes. rsc.orggrowingscience.combeilstein-journals.org | Often lower activity/selectivity, potential for metal leaching, mass transfer limitations. researchgate.net |
Retrosynthetic Analysis and Strategies for Complex 3h Indole Containing Structures
Disconnection Approaches in the Synthesis of Polysubstituted 3-Ethyl-2,3-dimethyl-3H-indoles
The synthesis of polysubstituted 3H-indoles, such as 3-ethyl-2,3-dimethyl-3H-indole, can be approached through various disconnection strategies. A primary and effective method is the Fischer indole (B1671886) synthesis. researchgate.net This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. researchgate.net
For the specific target, this compound, the key disconnection involves breaking the N1-C2 and C3-C3a bonds, leading back to a phenylhydrazine derivative and 2-butanone. The substitution pattern on the final indole dictates the choice of the starting phenylhydrazine.
A plausible retrosynthetic analysis is shown below:
Figure 1: Retrosynthetic Disconnection of this compound
Initial Target Molecule: this compound
Disconnection: Fischer Indole Synthesis
Precursors: Phenylhydrazine and 2-Butanone
The Fischer indole synthesis is a robust method, and its scope has been expanded to include the synthesis of various substituted indolenines. researchgate.net For instance, the reaction of tolylhydrazine hydrochlorides with ketones like isopropyl methyl ketone and 2-methylcyclohexanone (B44802) in acetic acid has been shown to produce methyl indolenines in high yields. researchgate.net This demonstrates the versatility of the Fischer synthesis in accommodating different substitution patterns on both the hydrazine (B178648) and ketone components, which is directly applicable to the synthesis of polysubstituted 3H-indoles.
Application of Retrosynthetic Principles to Indole Alkaloid Scaffolds
The core structure of many biologically active indole alkaloids features complex polycyclic frameworks. Retrosynthetic analysis is indispensable for devising synthetic routes to these intricate molecules. A common strategy involves simplifying the polycyclic system by disconnecting key rings, often leading back to simpler, more accessible indole or indoline (B122111) precursors.
For instance, in the synthesis of aspidosperma alkaloids, a retrosynthetic analysis might involve a key disconnection of the pentacyclic core to a tetracyclic dihydroindole intermediate. acs.org This intermediate could then be further simplified, potentially through a process that interrupts a Fischer indolization sequence, avoiding the formation of more complex cage-like structures. acs.org This highlights a critical aspect of retrosynthesis: not only identifying strategic bond disconnections but also considering the timing and control of key chemical transformations.
The synthesis of complex indole alkaloids often necessitates the use of protecting groups and the careful orchestration of redox manipulations to achieve the desired functionality and stereochemistry. acs.org The strategic application of retrosynthesis allows chemists to identify positions where such modifications can be introduced efficiently.
Convergent and Divergent Synthetic Strategies for Indole Architectures
The construction of diverse libraries of indole-containing compounds for drug discovery and other applications has driven the development of both convergent and divergent synthetic strategies. nih.govmdpi.comresearchgate.net
Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the later stages of the synthesis. uibk.ac.at This approach is often more efficient for the synthesis of highly complex molecules as it allows for the parallel construction of key building blocks. For example, a convergent synthesis of a complex indole alkaloid might involve the separate synthesis of a functionalized indole core and a side chain, which are then coupled using a cross-coupling reaction. The synthesis of (+)-Ambiguine G, a chlorinated pentacyclic indole alkaloid, utilized a convergent strategy featuring a [4+3] cycloaddition to join two key fragments. acs.org
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally distinct products through different reaction pathways. uibk.ac.at This strategy is particularly powerful for generating libraries of related compounds for screening purposes. nih.govmdpi.comresearchgate.net A complexity-to-diversity (Ctd) strategy, for instance, uses complex natural products as starting points to generate diverse scaffolds through ring-distortion reactions. mdpi.comresearchgate.net Similarly, diversity-oriented synthesis (DOS) aims to create a wide range of molecular skeletons from simple starting materials. mdpi.com
The choice between a convergent and divergent strategy depends on the specific synthetic goal. For the targeted synthesis of a single complex molecule like this compound, a more linear or convergent approach based on established methods like the Fischer indole synthesis would be logical. However, if the goal is to explore the structure-activity relationship of a series of related 3H-indole derivatives, a divergent strategy starting from a common polysubstituted indole precursor would be highly advantageous.
Future Research Directions and Emerging Trends
Advanced Computational Design of Novel 3H-Indole Architectures
The future of designing specialized molecules lies heavily in computational chemistry. Advanced computational design involves using powerful software and theoretical models to predict the properties and behavior of molecules before they are ever synthesized in a lab. cuhk.edu.hktuwien.ac.at This in silico approach saves time and resources, and allows for the exploration of vast chemical spaces to identify candidates with desired characteristics. tuwien.ac.at For 3H-indole derivatives, this means designing novel architectures based on the 3-Ethyl-2,3-dimethyl-3H-indole scaffold for specific functions.
Key computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this field. acs.orgacs.org DFT studies can elucidate reaction mechanisms and predict the stability of different molecular structures, while TD-DFT calculations can predict their electronic and optical properties, such as absorption and emission spectra. acs.orgacs.org For instance, researchers use computational tools to study how modifications to the indole (B1671886) ring or its substituents affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org This information is critical for designing molecules with specific electronic properties for applications in materials science. acs.org By applying these methods to this compound, researchers can rationally design new derivatives with tailored electronic, optical, or catalytic properties.
Table 1: Computational Methods in 3H-Indole Design
| Computational Method | Application in Molecular Design | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Predicting ground-state electronic structure and reaction pathways. acs.org | Molecular stability, reaction energetics, geometric parameters. acs.org |
| Time-Dependent DFT (TD-DFT) | Simulating UV-vis absorption spectra and excited-state properties. acs.org | Color, fluorescence, charge-transfer characteristics. acs.org |
| HOMO-LUMO Analysis | Visualizing frontier molecular orbitals to predict reactivity and electronic behavior. acs.org | Electron-donating/accepting ability, potential for charge transfer. acs.org |
| Electrostatic Potential (ESP) Maps | Mapping charge distribution on the molecular surface. acs.org | Identifying nucleophilic/electrophilic sites for reactions. acs.org |
Exploration of New Catalytic Systems for Sustainable Indole Synthesis
The synthesis of indole derivatives is a cornerstone of organic chemistry, but traditional methods often rely on harsh conditions or toxic reagents. jsynthchem.com A major emerging trend is the development of green and sustainable synthetic methods, which is highly relevant for the production of this compound and its analogs. researchgate.netnumberanalytics.com This involves the exploration of novel catalytic systems that are more efficient, selective, and environmentally benign. researchgate.net
Recent advancements include the use of various catalytic methodologies to improve reaction efficiency and sustainability. researchgate.net These include:
Recyclable Catalysts: Systems using polyethylene (B3416737) glycol (PEG) or ionic liquids as media allow for the easy separation and reuse of the catalyst, reducing waste and cost. rsc.org Ruthenium catalysts in a PEG/water mixture, for example, have been shown to be effective and reusable for indole synthesis. rsc.org
Magnetic Nanoparticle Catalysts: Incorporating a catalyst onto magnetic nanoparticles (e.g., SbCl₃@Fe₃O₄/g-C₃N₄) allows for its simple recovery from the reaction mixture using an external magnet. jsynthchem.com This approach combines high efficiency with practical reusability. jsynthchem.com
Flow Chemistry: Performing reactions in a continuous flow reactor instead of a traditional batch flask can lead to higher yields, better process control, and reduced formation of by-products. google.com The synthesis of 3,3-dimethyl-2-styryl-3H-indole derivatives has been successfully demonstrated using this technique. google.com
Novel Metal Catalysis: Silver(I) catalysts have been developed for the synthesis of substituted indoles under mild, room-temperature conditions, offering a practical and versatile new approach to these important scaffolds. acs.org
Adapting these modern catalytic strategies for the synthesis of this compound could provide more sustainable and scalable production routes.
Table 2: Comparison of Modern Catalytic Systems for Indole Synthesis
| Catalytic System | Example Catalyst/Method | Key Advantages |
|---|---|---|
| Homogeneous Recyclable | Ruthenium in PEG-400/H₂O rsc.org | Non-toxic, reusable medium; eliminates hazardous organic solvents. rsc.org |
| Heterogeneous Magnetic | SbCl₃@Fe₃O₄/g-C₃N₄ jsynthchem.com | Excellent magnetic properties for easy separation; high stability and activity. jsynthchem.com |
| Flow Chemistry | Condensation in a flow reactor google.com | Higher yields, shorter reaction times, improved safety, easier scale-up. google.com |
| Mild Metal Catalysis | Silver(I) catalysts acs.org | Proceeds at room temperature; insensitive to air and moisture. acs.org |
Development of Next-Generation Optoelectronic Materials Based on 3H-Indole Chromophores
The field of optoelectronics is increasingly looking towards organic materials for applications like organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com Organic molecules offer advantages such as light weight, flexibility, and low-cost processing. mdpi.com The 3H-indole core, as found in this compound, is a promising building block for such materials due to its inherent electronic properties.
The development of "push-pull" chromophores, where an electron-donating group is connected to an electron-accepting group through a conjugated system, is a key strategy for creating materials with strong optical responses. acs.org The indole nucleus can act as an effective electron donor. By functionalizing the 3H-indole scaffold, it is possible to create novel push-pull systems with finely tuned optoelectronic properties. acs.org Research has shown that indole-containing push-pull systems have significant potential for use in optoelectronic applications. acs.org
Future research will likely focus on incorporating the this compound unit into larger conjugated systems to create materials for:
Organic Light-Emitting Diodes (OLEDs): The 3H-indole structure has been identified as a component for creating deep-blue emitters, which are crucial for full-color displays and lighting. researchgate.net
Sensors: Derivatives of 3,3-dimethyl-2-styryl-3H-indole have been proposed for use as pH sensors, demonstrating the scaffold's utility in creating materials that respond to environmental stimuli. google.com
Electro-Optic Modulators: These devices, critical for high-speed optical communications, require chromophores with a very large electro-optic response, a property that can be engineered into complex indole-based molecules. researchgate.net
The rational design of these materials, guided by the computational methods described in section 10.1, will be crucial for unlocking the full potential of this compound in next-generation optoelectronics. virginia.edu
Table 3: Potential Optoelectronic Applications of 3H-Indole Based Materials
| Application | Material Type / Concept | Relevant Property of 3H-Indole Core |
|---|---|---|
| OLEDs | Deep-blue fluorescent emitters. researchgate.net | Rigid scaffold can lead to high quantum efficiency. |
| pH Sensors | Styryl-3H-indole dyes. google.com | Electronic properties change with protonation state. |
| Organic Solar Cells | Push-pull chromophores as donor materials. acs.org | Acts as an effective electron-donating unit. acs.org |
| Electro-Optic Modulators | Highly polarizable organic chromophores. researchgate.net | The conjugated π-system can be extended and functionalized to enhance hyperpolarizability. |
Q & A
Q. Q1: What are the standard synthetic routes for 3-Ethyl-2,3-dimethyl-3H-indole, and how is purity validated?
Methodological Answer: The compound is typically synthesized via electrophilic substitution or alkylation reactions. For example, CuI-catalyzed click chemistry in PEG-400/DMF mixtures enables efficient coupling of indole derivatives with alkynes (e.g., 3-Ethynylanisole), yielding 42% after purification by column chromatography (70:30 ethyl acetate/hexane) . Purity is confirmed via:
- 1H/13C/19F NMR for structural elucidation.
- TLC (Rf comparison) and FAB-HRMS for mass validation.
- Recrystallization to isolate stable crystalline forms .
Q. Q2: How does atmospheric oxygen affect this compound stability?
Methodological Answer: The compound’s stability is highly sensitive to oxidation. Under ambient conditions, derivatives like 1-hydroxy-2,3-dimethylindole rapidly oxidize to form 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. Mitigation strategies include:
- Conducting reactions under inert gas (N2/Ar).
- Using antioxidants or stabilizers (e.g., BHT) during storage.
- Monitoring degradation via HPLC-MS to track oxidation byproducts .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Key parameters include catalyst choice, solvent, and temperature. For iodine-catalyzed electrophilic substitutions (e.g., diindolylmethane synthesis):
| Condition | Catalyst (10 mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| MeCN, I₂ | 40 | 5 | 98 |
| MeCN, FeCl₃ | 40 | 12 | 67 |
| MeCN, p-TsOH | rt | 24 | 5 |
| Higher yields are achieved with iodine at 40°C, emphasizing the role of catalyst redox activity . |
Q. Q4: How do competing alkylation pathways influence regioselectivity in this compound synthesis?
Methodological Answer: Dialkylation studies reveal that steric and electronic effects dominate. For example, trichloroacetimidate-mediated alkylation of 2,5-dimethylindole produces 3,3-diallyl derivatives (41% yield) via a dual electrophilic mechanism. DFT calculations predict preferential attack at the C3 position due to lower activation energy (−15.2 kcal/mol vs. −12.7 kcal/mol for C2). Experimental validation uses NOESY NMR to confirm spatial arrangements .
Q. Q5: What analytical techniques resolve contradictions in structural assignments of oxidized derivatives?
Methodological Answer: Conflicting data (e.g., acetoxylation vs. aldehyde formation in oxidized products) are resolved by:
- X-ray crystallography for unambiguous structural determination .
- Comparative reactivity studies : Treating intermediates with Ac₂O in pyridine generates acetoxy derivatives (e.g., 5-acetoxy-2-acetoxymethyl-3-methylindole), identified via HRMS and 2D NMR .
Mechanistic and Safety Considerations
Q. Q6: What mechanistic insights explain the iodine-catalyzed electrophilic substitution in indole alkylation?
Methodological Answer: Iodine acts as a Lewis acid, polarizing the C–H bond and facilitating electrophilic attack. Kinetic studies (e.g., Eyring plots ) show a ΔG‡ of 22.3 kcal/mol for C3 alkylation. Competing pathways (e.g., FeCl₃ catalysis) favor radical intermediates, evidenced by EPR spectroscopy .
Q. Q7: What safety protocols are critical for handling reactive intermediates in this compound synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
